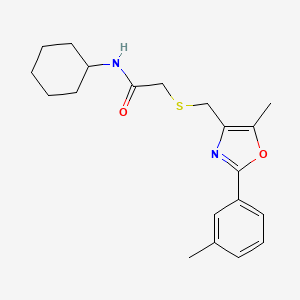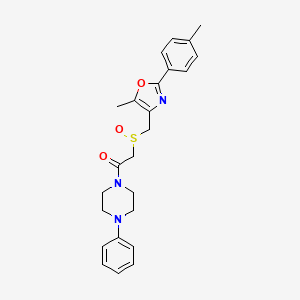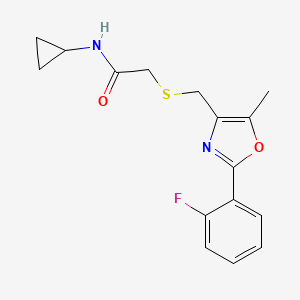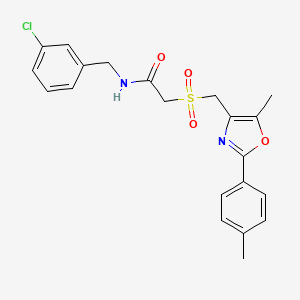
N-Cyclohexyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-332001 is a chemical compound with the molecular formula C({20})H({26})N({2})O({2})S and a molecular weight of 358.5 g/mol . It is known for its role as a beta-catenin modulator, which makes it significant in various scientific research fields, particularly in the study of cellular signaling pathways and cancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-332001 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. One common synthetic route includes:
Formation of the Oxazole Ring: The initial step involves the synthesis of the oxazole ring, which is a crucial part of the WAY-332001 structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This is typically done by reacting the oxazole derivative with a thiol compound in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate compound with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of WAY-332001 would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
WAY-332001 can undergo various chemical reactions, including:
Oxidation: The thioether group in WAY-332001 can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Substitution: The aromatic rings in WAY-332001 can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
WAY-332001 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in modulating beta-catenin, a key protein in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects in cancer treatment due to its ability to modulate beta-catenin activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
WAY-332001 exerts its effects primarily by modulating the activity of beta-catenin. Beta-catenin is a crucial component of the Wnt signaling pathway, which regulates gene expression, cell behavior, and cell fate. WAY-332001 binds to beta-catenin, altering its conformation and activity. This modulation can lead to changes in the expression of target genes involved in cell proliferation and differentiation, making it a potential candidate for cancer therapy.
相似化合物的比较
WAY-332001 can be compared with other beta-catenin modulators such as:
ICG-001: Another beta-catenin inhibitor that disrupts the interaction between beta-catenin and CREB-binding protein.
PRI-724: A compound that specifically targets the beta-catenin/CBP interaction, similar to ICG-001.
XAV939: A tankyrase inhibitor that promotes the degradation of beta-catenin.
Uniqueness
WAY-332001 is unique due to its specific structure, which allows it to modulate beta-catenin activity through a distinct mechanism compared to other modulators. Its ability to interact with different molecular targets and pathways provides a broader range of applications in scientific research and potential therapeutic uses.
属性
分子式 |
C20H26N2O2S |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H26N2O2S/c1-14-7-6-8-16(11-14)20-22-18(15(2)24-20)12-25-13-19(23)21-17-9-4-3-5-10-17/h6-8,11,17H,3-5,9-10,12-13H2,1-2H3,(H,21,23) |
InChI 键 |
CZTYVOHBGHIIPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816278.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)

![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10816283.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide](/img/structure/B10816291.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)
![N-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816318.png)

![N-Cyclopentyl-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816330.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B10816331.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816337.png)
![N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide](/img/structure/B10816345.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816354.png)